molecular formula C24H20O B14951572 2-Methyl-5-tritylfuran

2-Methyl-5-tritylfuran

Cat. No.: B14951572
M. Wt: 324.4 g/mol
InChI Key: CFXYODWEJPFMJR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-tritylfuran typically involves the introduction of the trityl group to a furan derivative. One common method is the reaction of 2-methylfuran with trityl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:

2-Methylfuran+Trityl chlorideAlCl3This compound+HCl\text{2-Methylfuran} + \text{Trityl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} 2-Methylfuran+Trityl chlorideAlCl3​​this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-tritylfuran can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the furan ring.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products

    Oxidation: Formation of this compound-3-one.

    Reduction: Formation of 2-methyl-5-trityltetrahydrofuran.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

2-Methyl-5-tritylfuran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in chemical reactions.

    Biology: The compound can be used as a probe to study biological processes involving furan derivatives. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-tritylfuran involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other macromolecules, influencing their activity and function.

    Pathways Involved: The trityl group can stabilize reactive intermediates, facilitating specific chemical transformations. The furan ring can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A simpler furan derivative without the trityl group.

    2-Methyl-5-propionylfuran: A furan derivative with a propionyl group instead of a trityl group.

    2-Methyl-5-phenylfuran: A furan derivative with a phenyl group at the 5-position.

Uniqueness

2-Methyl-5-tritylfuran is unique due to the presence of the bulky trityl group, which significantly influences its chemical reactivity and physical properties. The trityl group provides steric hindrance, affecting the compound’s interactions with other molecules and its behavior in chemical reactions.

Properties

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

2-methyl-5-tritylfuran

InChI

InChI=1S/C24H20O/c1-19-17-18-23(25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3

InChI Key

CFXYODWEJPFMJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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